4-Amino-5-(tert-butyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-Amino-5-(tert-butyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with an amino group, a tert-butyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(tert-butyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by functional group modifications to introduce the tert-butyl and carboxylic acid groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalytic processes, controlled reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-(tert-butyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Nitro-pyrazole derivatives.
Reduction: Alcohol-pyrazole derivatives.
Substitution: Alkyl or aryl-substituted pyrazole derivatives.
Scientific Research Applications
4-Amino-5-(tert-butyl)-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Amino-5-(tert-butyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The amino and carboxylic acid groups play crucial roles in binding to these targets, while the tert-butyl group influences the compound’s stability and solubility .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Amino-5-(tert-butyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
4-amino-5-tert-butyl-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H13N3O2/c1-8(2,3)6-4(9)5(7(12)13)10-11-6/h9H2,1-3H3,(H,10,11)(H,12,13) |
InChI Key |
MCLUUPWJDJTXCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=NN1)C(=O)O)N |
Origin of Product |
United States |
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